molecular formula C20H15ClN6O2 B15155492 7-chloro-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

7-chloro-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B15155492
M. Wt: 406.8 g/mol
InChI Key: UJKUIJKUUDXTQZ-UHFFFAOYSA-N
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Description

7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a complex organic compound that features a unique combination of indole, triazoloquinazoline, and carboxamide groups. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various chlorinating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole oxides, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives .

Mechanism of Action

The mechanism of action of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, while the triazoloquinazoline core can interact with enzymes and other proteins. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is unique due to its combination of indole, triazoloquinazoline, and carboxamide groups, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H15ClN6O2

Molecular Weight

406.8 g/mol

IUPAC Name

7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide

InChI

InChI=1S/C20H15ClN6O2/c21-12-5-6-16-14(9-12)19(28)24-18-17(25-26-27(16)18)20(29)22-8-7-11-10-23-15-4-2-1-3-13(11)15/h1-6,9-10,23,26H,7-8H2,(H,22,29)

InChI Key

UJKUIJKUUDXTQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NNN4C3=NC(=O)C5=C4C=CC(=C5)Cl

Origin of Product

United States

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